

4-Chloro-2-fluoroiodobenzene CAS number and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-2-fluoroiodobenzene

Cat. No.: B1635626

[Get Quote](#)

An In-Depth Technical Guide to **4-Chloro-2-fluoroiodobenzene**: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **4-chloro-2-fluoroiodobenzene**, a key halogenated intermediate. Its unique substitution pattern—featuring chlorine, fluorine, and iodine atoms—imparts a distinct reactivity profile, making it an invaluable building block in modern synthetic chemistry. We will delve into its fundamental properties, provide validated protocols for its synthesis and subsequent reactions, and discuss its strategic applications, particularly within the realms of pharmaceutical and agrochemical development.

Core Compound Identification and Properties

4-Chloro-2-fluoroiodobenzene is a polysubstituted benzene derivative. The strategic placement of three different halogens on the aromatic ring allows for selective and sequential chemical modifications, a highly desirable trait for constructing complex molecular architectures.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |
|-------------------|--|---|
| CAS Number | 6797-79-1 | [1] [2] [3] |
| Molecular Formula | C ₆ H ₃ ClFI | [1] [2] [3] |
| Molecular Weight | 256.44 g/mol | [1] [2] |
| Appearance | Clear, colorless to light yellow/red liquid or low-melting solid | [3] [4] |
| Boiling Point | ~206-217 °C | [1] [3] |
| Melting Point | ~17-19 °C | [5] |
| Density | ~1.98 g/mL at 25 °C | [1] [5] |
| Refractive Index | n _{20/D} ~1.606 | [1] [5] |
| InChI Key | RSTFBOIFYXJIMR-UHFFFAOYSA-N | [1] [2] |

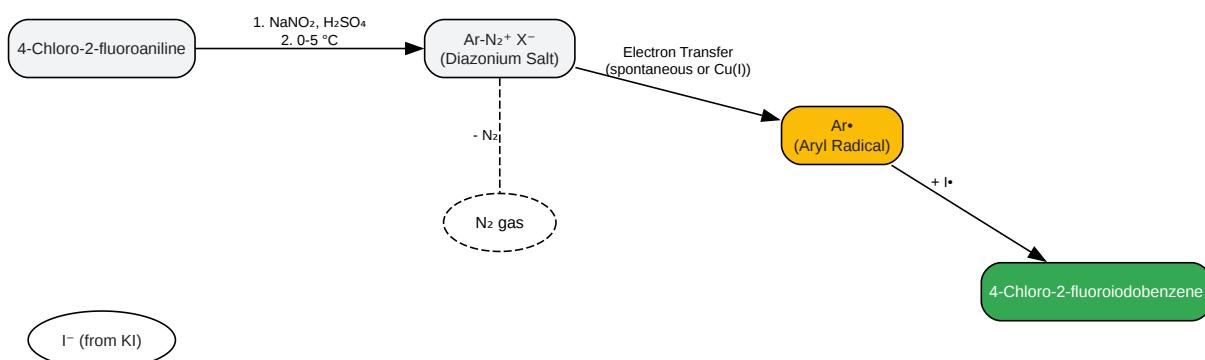
| Common Synonyms | 1-Chloro-3-fluoro-4-iodobenzene, 2-Fluoro-4-chloroiodobenzene, 5-Chloro-2-fluoriodobenzene |[\[2\]](#) |

Solubility Profile: Based on its lipophilic, aromatic structure, **4-chloro-2-fluoriodobenzene** is sparingly soluble in water but exhibits excellent solubility in common organic solvents such as tetrahydrofuran (THF), diethyl ether, dichloromethane (DCM), toluene, and N,N-dimethylformamide (DMF). This solubility profile is advantageous for a wide range of synthetic transformations.

Synthesis of 4-Chloro-2-fluoriodobenzene via Sandmeyer Reaction

The most reliable and scalable synthesis of **4-chloro-2-fluoriodobenzene** begins with the commercially available 4-chloro-2-fluoroaniline. The transformation of the amino group into an iodo group is efficiently achieved via the Sandmeyer reaction. This classic transformation involves two key stages: diazotization of the primary amine, followed by the substitution of the resulting diazonium salt with iodide.

The choice of the Sandmeyer reaction is deliberate; it is a high-yielding and robust method for introducing halogens onto an aromatic ring, particularly when direct electrophilic halogenation is either not regioselective or not feasible. The mechanism proceeds through a free radical pathway initiated by a single-electron transfer from a copper(I) species, though for iodination, a copper catalyst is often not strictly necessary as the iodide anion itself is a sufficiently strong nucleophile to react with the diazonium salt.[2][6][7]



[Click to download full resolution via product page](#)

Caption: Mechanism of the Sandmeyer Reaction.

Experimental Protocol: Synthesis

Objective: To synthesize **4-chloro-2-fluoroiodobenzene** from 4-chloro-2-fluoroaniline.

Materials:

- 4-chloro-2-fluoroaniline
- Concentrated Sulfuric Acid (H_2SO_4)
- Sodium Nitrite (NaNO_2)
- Potassium Iodide (KI)
- Diethyl Ether (Et_2O)
- Saturated Sodium Thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution

- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Deionized Water
- Ice

Procedure:

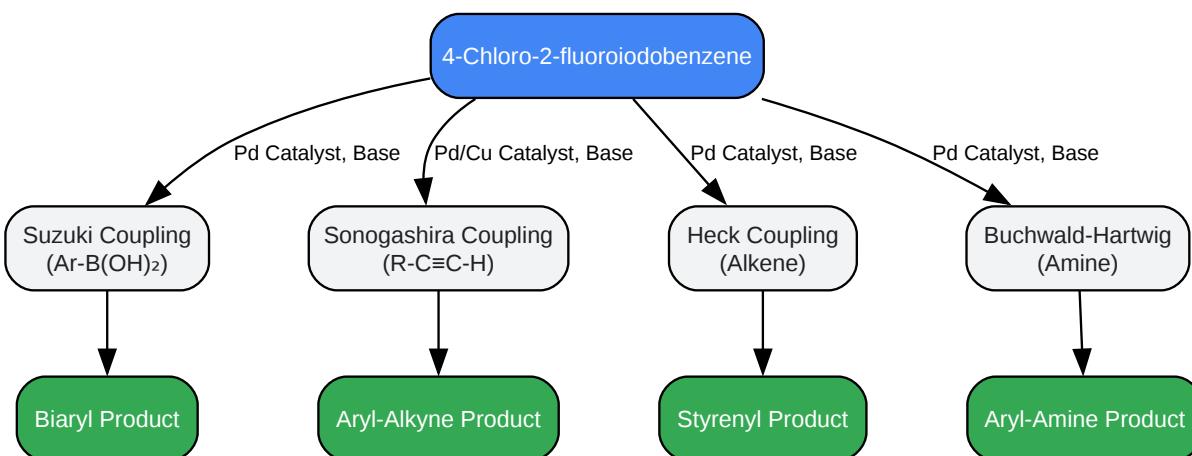
- Amine Salt Formation: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully add 4-chloro-2-fluoroaniline (1.0 equiv) to deionized water (approx. 2 M concentration relative to the amine). Cool the mixture to 0-5 °C in an ice-salt bath. Slowly add concentrated sulfuric acid (2.5-3.0 equiv) dropwise, ensuring the internal temperature does not exceed 10 °C. Stir for 15 minutes until a fine slurry of the amine sulfate salt is formed.
- Diazotization: Dissolve sodium nitrite (1.1-1.2 equiv) in a minimal amount of cold deionized water. Add this solution dropwise to the stirred amine salt slurry from Step 1. The key is to maintain the temperature strictly between 0-5 °C. A slight excess of nitrous acid can be confirmed using starch-iodide paper (a positive test turns blue-black). Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
- Iodide Displacement: In a separate flask, dissolve potassium iodide (1.5-2.0 equiv) in a minimal amount of water. Cool this solution in an ice bath. Slowly add the cold diazonium salt solution from Step 2 to the stirred potassium iodide solution. Causality Note: Adding the diazonium salt to the iodide solution (reverse addition) helps to control the vigorous evolution of nitrogen gas and minimize side reactions.
- Decomposition: After the addition is complete, allow the mixture to warm slowly to room temperature and then heat gently to 40-50 °C for 1-2 hours, or until the evolution of nitrogen gas ceases completely. The product will separate as a dark, dense oil.
- Work-up: Cool the reaction mixture to room temperature. Add saturated sodium thiosulfate solution portion-wise until the dark color of excess iodine is quenched, resulting in a pale

yellow organic layer.

- Extraction & Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volume). Combine the organic extracts and wash sequentially with saturated NaHCO_3 solution, water, and finally brine. Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure.
- Final Purification: The crude product is purified by vacuum distillation to yield **4-chloro-2-fluoroiodobenzene** as a clear, pale-yellow liquid.

Key Reactions and Synthetic Utility

The true value of **4-chloro-2-fluoroiodobenzene** lies in its capacity to serve as a scaffold for building molecular complexity. The carbon-iodine bond is the most reactive site for organometallic cross-coupling reactions due to its lower bond dissociation energy compared to the C-Cl bond. This differential reactivity allows for selective functionalization at the C-I position while leaving the C-Cl bond intact for potential subsequent transformations.



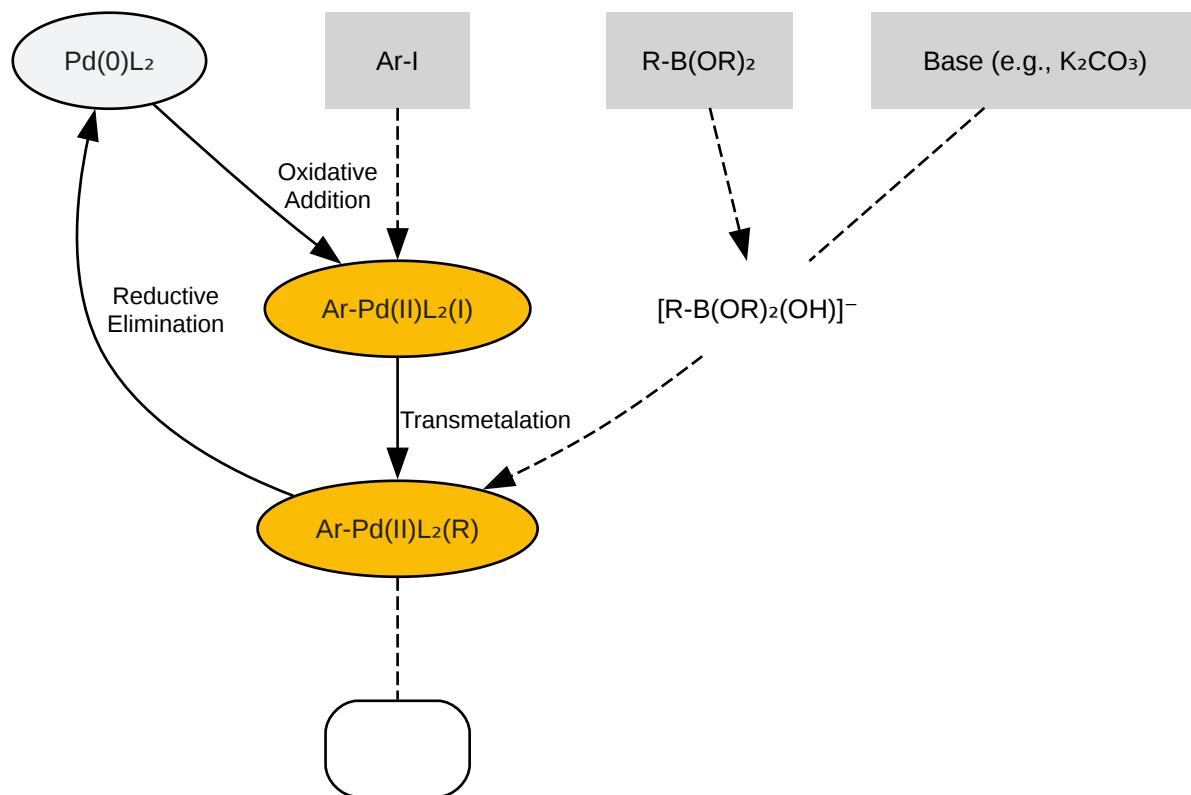
[Click to download full resolution via product page](#)

Caption: Synthetic utility of **4-chloro-2-fluoroiodobenzene**.

A. Suzuki-Miyaura Cross-Coupling

The Suzuki reaction is a cornerstone of modern C-C bond formation, coupling an organoboron species with an organic halide.^{[8][9][10]} It is widely used in the pharmaceutical industry due to

its mild reaction conditions, tolerance of a vast array of functional groups, and the generally low toxicity of the boron-containing byproducts.



[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 4'-substituted-4-chloro-2-fluorobiphenyl.

Materials:

- **4-Chloro-2-fluoroiodobenzene** (1.0 equiv)
- Arylboronic acid (1.1-1.5 equiv)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 1-5 mol%)
- Base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0-3.0 equiv)

- Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

- Reaction Setup: To a flame-dried Schlenk flask, add **4-chloro-2-fluoroiodobenzene**, the arylboronic acid, and the base.
- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
- Solvent & Catalyst Addition: Under the inert atmosphere, add the degassed solvent system followed by the palladium catalyst. Causality Note: Degassing the solvents is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
- Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
- Work-up: Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate. Separate the layers.
- Extraction & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
- Final Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

B. Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[11][12][13] This reaction is fundamental to the synthesis of pharmaceuticals, conjugated polymers, and molecular electronics. It typically employs a dual catalytic system of palladium and copper(I).

Experimental Protocol: Sonogashira Coupling

Objective: To synthesize a 4-chloro-2-fluoro-1-(alkynyl)benzene derivative.

Materials:

- **4-Chloro-2-fluoroiodobenzene** (1.0 equiv)
- Terminal alkyne (1.2 equiv)
- Palladium catalyst (e.g., $\text{PdCl}_2(\text{PPh}_3)_2$, 1-3 mol%)
- Copper(I) Iodide (CuI , 2-5 mol%)
- Amine base/solvent (e.g., Triethylamine or Diisopropylamine)
- Co-solvent (e.g., THF or DMF)

Procedure:

- Reaction Setup: To a Schlenk flask, add the palladium catalyst and copper(I) iodide.
- Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen (3x).
- Reagent Addition: Under the inert atmosphere, add **4-chloro-2-fluoroiodobenzene**, the co-solvent (if used), the amine base, and finally the terminal alkyne. Causality Note: The amine base is crucial as it scavenges the HI produced during the reaction and helps deprotonate the alkyne, facilitating the formation of the key copper(I) acetylide intermediate.
- Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or GC-MS.
- Work-up: Upon completion, filter the mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent like ethyl acetate.
- Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Spectroscopic Characterization

While a dedicated spectral database for this specific compound is not readily available in public literature, its structure allows for a reliable prediction of its key NMR features. This predictive analysis is a crucial skill for synthetic chemists to confirm the identity and purity of their target molecules.

- ^1H NMR: The proton spectrum will show three signals in the aromatic region (typically 6.8-8.0 ppm). Each signal will represent one of the three aromatic protons. The signals will exhibit complex splitting patterns due to both homo-nuclear (^3JHH) and hetero-nuclear (^3JHF , ^4JHF) coupling. The proton ortho to the iodine will likely be the most downfield.
- ^{13}C NMR: The carbon spectrum will display six distinct signals for the six aromatic carbons. The carbon atom bonded to iodine (C-I) will appear at a relatively high field (low ppm, ~90-100 ppm) due to the "heavy atom effect." The carbon bonded to fluorine (C-F) will show a large one-bond coupling constant ($^1\text{JCF} \approx 240\text{-}260$ Hz). Other carbons will show smaller C-F couplings (^2JCF , ^3JCF).
- ^{19}F NMR: The fluorine spectrum will show a single resonance, as there is only one fluorine atom in the molecule.^[14] This signal will be split into a multiplet due to coupling with the neighboring aromatic protons (typically ^3JHF and ^4JHF).^[15] The chemical shift will be in the typical range for an aryl fluoride.

Safety, Handling, and Storage

Hazard Identification: **4-Chloro-2-fluoroiodobenzene** is classified as an irritant.

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Classifications |
|-----------|-------------|------------------------|
|-----------|-------------|------------------------|

| GHS07 (Exclamation Mark) | Warning | Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation) |

Handling and Personal Protective Equipment (PPE):

- Handle only in a well-ventilated area, preferably within a chemical fume hood.^[4]

- Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4][16]
- Avoid breathing vapors or mist.[17]
- Wash hands thoroughly after handling.[18]
- Take precautionary measures against static discharge.

Storage:

- Store in a cool, dry, and well-ventilated place.[16]
- Keep the container tightly closed.
- The compound is noted to be light-sensitive; store in an amber or opaque container to protect from light.[16]
- Store away from strong oxidizing agents.[16]

Conclusion

4-Chloro-2-fluoroiodobenzene is a quintessential example of a modern synthetic building block. Its carefully arranged halogen substituents provide a handle for predictable and selective reactivity, particularly in palladium-catalyzed cross-coupling reactions. The protocols and data presented in this guide serve as a comprehensive resource for researchers and drug development professionals, enabling them to confidently incorporate this versatile intermediate into their synthetic strategies to accelerate the discovery of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. grokipedia.com [grokipedia.com]

- 2. Sandmeyer Reaction | NROChemistry [nrochemistry.com]
- 3. Sandmeyer Reaction Mechanism - [adda247.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. rsc.org [rsc.org]
- 6. byjus.com [byjus.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
- 9. youtube.com [youtube.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. rsc.org [rsc.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biophysics.org [biophysics.org]
- 15. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. synquestlabs.com [synquestlabs.com]
- 17. capotchem.cn [capotchem.cn]
- 18. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [4-Chloro-2-fluoroiodobenzene CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1635626#4-chloro-2-fluoroiodobenzene-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com